molecular formula C8H7ClN4OS B13936657 5-((5-Chloropyridin-2-yl)methoxy)-1,3,4-thiadiazol-2-amine

5-((5-Chloropyridin-2-yl)methoxy)-1,3,4-thiadiazol-2-amine

Cat. No.: B13936657
M. Wt: 242.69 g/mol
InChI Key: BZRVCOKKXKYTFQ-UHFFFAOYSA-N
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Description

5-((5-Chloropyridin-2-yl)methoxy)-1,3,4-thiadiazol-2-amine is a heterocyclic compound that contains a thiadiazole ring substituted with a chloropyridinyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-((5-Chloropyridin-2-yl)methoxy)-1,3,4-thiadiazol-2-amine typically involves the reaction of 5-chloropyridin-2-ylmethanol with thiadiazole derivatives under specific conditions. One common method involves the use of sodium hydride as a base to form the amino anion, which enhances the nucleophilic character of the compound . The reaction is carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

5-((5-Chloropyridin-2-yl)methoxy)-1,3,4-thiadiazol-2-amine can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chloropyridinyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives depending on the nucleophile.

Scientific Research Applications

5-((5-Chloropyridin-2-yl)methoxy)-1,3,4-thiadiazol-2-amine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial or antifungal agent.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of certain diseases.

    Industry: Utilized in the development of new materials with specific properties

Mechanism of Action

The mechanism of action of 5-((5-Chloropyridin-2-yl)methoxy)-1,3,4-thiadiazol-2-amine involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or interfere with cellular processes, leading to its observed biological effects. The exact molecular targets and pathways involved are still under investigation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-((5-Chloropyridin-2-yl)methoxy)-1,3,4-thiadiazol-2-amine is unique due to its specific combination of a chloropyridinyl group and a thiadiazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C8H7ClN4OS

Molecular Weight

242.69 g/mol

IUPAC Name

5-[(5-chloropyridin-2-yl)methoxy]-1,3,4-thiadiazol-2-amine

InChI

InChI=1S/C8H7ClN4OS/c9-5-1-2-6(11-3-5)4-14-8-13-12-7(10)15-8/h1-3H,4H2,(H2,10,12)

InChI Key

BZRVCOKKXKYTFQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC=C1Cl)COC2=NN=C(S2)N

Origin of Product

United States

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